molecular formula C15H14N4O2S B12744856 1,3,4-Oxadiazole-2(3H)-thione, 3-(((4-methoxyphenyl)amino)methyl)-5-(4-pyridinyl)- CAS No. 84249-76-3

1,3,4-Oxadiazole-2(3H)-thione, 3-(((4-methoxyphenyl)amino)methyl)-5-(4-pyridinyl)-

Cat. No.: B12744856
CAS No.: 84249-76-3
M. Wt: 314.4 g/mol
InChI Key: GKFFLIJFJNMTFF-UHFFFAOYSA-N
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Description

3-(((4-Methoxyphenyl)amino)methyl)-5-(4-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound contains an oxadiazole ring, a pyridine ring, and a methoxyphenyl group, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((4-Methoxyphenyl)amino)methyl)-5-(4-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzylamine with pyridine-4-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction mixture is then heated to promote cyclization, forming the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(((4-Methoxyphenyl)amino)methyl)-5-(4-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or pyridine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(((4-Methoxyphenyl)amino)methyl)-5-(4-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different heterocyclic rings.

    Pyridine derivatives: Compounds containing pyridine rings with various substituents.

    Oxadiazole derivatives: Compounds with oxadiazole rings but different substituents on the ring.

Uniqueness

3-(((4-Methoxyphenyl)amino)methyl)-5-(4-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activities. The presence of both methoxyphenyl and pyridine groups, along with the oxadiazole ring, allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for various applications.

Properties

CAS No.

84249-76-3

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

3-[(4-methoxyanilino)methyl]-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C15H14N4O2S/c1-20-13-4-2-12(3-5-13)17-10-19-15(22)21-14(18-19)11-6-8-16-9-7-11/h2-9,17H,10H2,1H3

InChI Key

GKFFLIJFJNMTFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCN2C(=S)OC(=N2)C3=CC=NC=C3

Origin of Product

United States

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